An In-depth Technical Guide to the Structural Elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
An In-depth Technical Guide to the Structural Elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol
Abstract
The definitive structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. Ambiguity in molecular structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and significant delays in preclinical progression. This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol (CAS No. 1228780-51-5)[1][2][3], a substituted cyclohexene derivative and a potential intermediate in pharmaceutical synthesis. We will employ a multi-spectroscopic approach, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This guide is designed for researchers, scientists, and drug development professionals, emphasizing not only the acquisition of data but the strategic logic behind the experimental choices and the synergistic interpretation of the results.
Introduction and Strategic Overview
The target molecule, (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, presents several key structural features that require unambiguous confirmation: a substituted aromatic ring, a tetrasubstituted double bond within a cyclohexene core, a gem-dimethyl group, and a primary alcohol. The challenge lies in unequivocally establishing the connectivity between these fragments and confirming the substitution pattern on both the cyclohexene and phenyl rings.
Our elucidation strategy is predicated on a logical, stepwise process where each analytical technique provides a unique piece of the structural puzzle. This self-validating workflow ensures that the final proposed structure is supported by a confluence of orthogonal data, establishing a high degree of confidence.
Caption: A strategic workflow for structure elucidation.
Mass Spectrometry: Establishing the Molecular Formula
Expertise & Rationale: The first step in any elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides an exact mass, from which the elemental composition can be calculated. Furthermore, due to the presence of chlorine, which has two abundant isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), Low-Resolution Mass Spectrometry (LRMS) will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺)[4][5][6]. This provides immediate evidence for the presence of a single chlorine atom.
Expected Data & Interpretation: The molecular formula for the target compound is C₁₅H₁₉ClO.
| Parameter | Expected Value | Interpretation |
| Calculated Exact Mass | 250.1124 | For the C₁₅H₁₉³⁵ClO isomer. Used for HRMS confirmation. |
| Molecular Ion (M⁺) | m/z 250 | Corresponds to the C₁₅H₁₉³⁵ClO species. |
| Isotopic Peak (M+2) | m/z 252 | Corresponds to the C₁₅H₁₉³⁷ClO species. |
| M⁺ / M+2 Intensity Ratio | ~3:1 | Confirms the presence of one chlorine atom in the molecule[6]. |
| Common Fragments | m/z 232, 219 | Potential loss of H₂O (dehydration, common for alcohols) and subsequent loss of CH₃. |
The observation of a molecular ion cluster at m/z 250/252 with a relative intensity of approximately 3:1 is a powerful, self-validating piece of evidence for a monochlorinated compound[7][8].
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the alcohol O-H bond, the C-O bond, aromatic C=C bonds, and the aryl-chlorine bond. The shape of the O-H stretch is particularly diagnostic for alcohols[9][10].
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment | Rationale |
| ~3350 | Strong, Broad | O-H Stretch (Alcohol) | The broadness is due to intermolecular hydrogen bonding, a hallmark of alcohols[11][12]. |
| ~3050 | Medium, Sharp | Aromatic C-H Stretch | Indicates the presence of hydrogens on the phenyl ring. |
| ~2960-2850 | Strong, Sharp | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the cyclohexene ring and methyl groups. |
| ~1600, ~1490 | Medium, Sharp | Aromatic C=C Bending | Confirms the presence of the benzene ring[10]. |
| ~1050 | Strong, Sharp | C-O Stretch (Primary Alcohol) | The position is characteristic of a primary alcohol C-C-O asymmetric stretch[11]. |
| ~1090, ~830 | Strong, Sharp | Ar-Cl Stretch / C-H Bend | Confirms the presence of the chlorine substituent and indicates a para-substitution pattern on the aromatic ring. |
The IR spectrum strongly supports the presence of the primary alcohol and the chlorophenyl group, corroborating the information derived from the molecular formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR spectroscopy provides the detailed connectivity map of the molecule. While ¹H and ¹³C NMR give information about the chemical environment and number of protons and carbons, 2D NMR techniques are essential to piece the fragments together. COSY (Correlation Spectroscopy) identifies proton-proton couplings (³JHH), HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to (¹JCH), and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (²JCH and ³JCH)[13][14]. This suite of experiments is critical for assembling the full structure, especially for connecting quaternary carbons and distinct spin systems[15][16].
¹H NMR Spectroscopy (500 MHz, CDCl₃)
Predicted Data & Interpretation:
| δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | d, J=8.5 Hz | 2H | H-2', H-6' | Aromatic protons ortho to the chlorine atom. The doublet pattern suggests a 1,4-disubstituted ring. |
| ~7.15 | d, J=8.5 Hz | 2H | H-3', H-5' | Aromatic protons meta to the chlorine atom, coupled to H-2'/H-6'. |
| ~4.15 | s | 2H | H-7 | Protons of the CH₂OH group. Being adjacent to the double bond and the hydroxyl group, they are deshielded. The singlet nature indicates no adjacent protons. |
| ~2.20 | t, J=6.0 Hz | 2H | H-3 | Allylic protons on the cyclohexene ring. |
| ~1.90 | s | 1H | OH | The alcohol proton. Often a broad singlet, its chemical shift can vary with concentration and temperature. |
| ~1.65 | t, J=6.0 Hz | 2H | H-5 | Aliphatic protons on the cyclohexene ring. |
| ~1.00 | s | 6H | H-8, H-9 | The two methyl groups at the C4 position. They are equivalent and appear as a sharp singlet as they have no adjacent protons. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
Predicted Data & Interpretation:
| δ (ppm) | Assignment | Rationale |
| ~140.1 | C-1' | Quaternary aromatic carbon attached to the cyclohexene ring. |
| ~136.5 | C-2 | Vinylic quaternary carbon attached to the chlorophenyl group. |
| ~134.8 | C-1 | Vinylic quaternary carbon attached to the CH₂OH group. |
| ~132.5 | C-4' | Aromatic carbon bearing the chlorine atom. |
| ~129.5 | C-2', C-6' | Aromatic CH carbons ortho to the chlorine. |
| ~128.8 | C-3', C-5' | Aromatic CH carbons meta to the chlorine. |
| ~65.5 | C-7 | Carbon of the CH₂OH group. |
| ~35.0 | C-6 | Aliphatic CH₂ carbon in the cyclohexene ring. |
| ~32.0 | C-4 | Quaternary aliphatic carbon bearing the gem-dimethyl groups. |
| ~28.5 | C-8, C-9 | The two equivalent methyl carbons. |
| ~21.5 | C-3 | Allylic CH₂ carbon. |
| ~19.0 | C-5 | Aliphatic CH₂ carbon. |
2D NMR: Connecting the Pieces
Rationale: The 1D NMR spectra provide strong evidence for the individual components of the molecule, but they do not definitively prove their connectivity. For example, we must confirm the link between the chlorophenyl ring and the C-2 of the cyclohexene ring, and the CH₂OH group to C-1. HMBC is the key experiment for this purpose.
Caption: Key HMBC correlations confirming the molecular backbone.
Key 2D NMR Correlations:
-
HSQC: Confirms all direct one-bond C-H attachments as listed in the ¹H and ¹³C tables. For instance, the proton signal at δ 4.15 correlates with the carbon signal at δ 65.5, confirming the -CH₂OH group.
-
COSY: A crucial correlation between the protons at δ 2.20 (H-3) and δ 1.65 (H-5) would confirm their adjacency in the cyclohexene ring, though this might be a weak four-bond coupling (W-coupling) and may not be observed. A more likely COSY correlation would be between H-3 and H-5 if they are coupled through the saturated part of the ring.
-
HMBC: This is the most powerful experiment for this structure.
-
H-7 (δ 4.15) to C-1 (δ 134.8), C-2 (δ 136.5), and C-6 (δ 35.0): These ³J and ²J correlations definitively place the methanol group on the C-1 vinylic carbon.
-
H-2'/H-6' (δ 7.30) to C-2 (δ 136.5) and C-1' (δ 140.1): This is the critical correlation that connects the chlorophenyl ring to the C-2 position of the cyclohexene ring.
-
H-8/H-9 (δ 1.00) to C-4 (δ 32.0), C-3 (δ 21.5), and C-5 (δ 19.0): These correlations confirm the location of the gem-dimethyl group at the C-4 position.
-
Experimental Protocols
Trustworthiness: The following are generalized but standard operating procedures for the acquisition of high-quality spectroscopic data. Instrument parameters should be optimized for the specific sample and spectrometer.
Mass Spectrometry (HRMS-ESI-TOF)
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method: Infuse the sample solution at a flow rate of 5 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Calibration: Use an internal calibrant (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
-
Data Analysis: Determine the exact mass of the molecular ion [M+H]⁺ and use software to generate a list of possible elemental compositions. Compare the isotopic pattern of the molecular ion cluster with the theoretical pattern for a C₁₅H₁₉ClO species.
Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the neat compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Method: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (background correction, ATR correction) and identify characteristic absorption bands corresponding to the functional groups.
NMR Spectroscopy (500 MHz)
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire data with a 30° pulse angle and a relaxation delay of 1 second. Process with an exponential line broadening of 0.3 Hz.
-
¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used.
-
2D NMR (COSY, HSQC, HMBC): Utilize standard pulse sequences provided by the spectrometer manufacturer[17]. For HMBC, optimize the long-range coupling delay for a J-coupling of 8 Hz to observe typical 2- and 3-bond correlations[18].
-
Data Analysis: Process and analyze all spectra using appropriate NMR software to assign signals and identify correlations.
Conclusion
The synergistic application of Mass Spectrometry, IR Spectroscopy, and a full suite of 1D and 2D NMR experiments provides an unambiguous and definitive structural elucidation of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol. MS and IR analysis rapidly confirmed the molecular formula and key functional groups, respectively. The detailed ¹H, ¹³C, HSQC, and COSY spectra established the individual spin systems of the chlorophenyl and dimethylcyclohexene fragments. Critically, HMBC provided the unequivocal long-range correlations necessary to connect these fragments, confirming the substitution pattern and completing the structural puzzle. This rigorous, multi-faceted approach exemplifies the gold standard for structural verification in the chemical and pharmaceutical sciences.
References
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